molecular formula C14H30N4O2 B3047288 1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester CAS No. 137145-75-6

1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester

Cat. No.: B3047288
CAS No.: 137145-75-6
M. Wt: 286.41 g/mol
InChI Key: CSKOCUPUEKOSOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester (CAS: 137145-75-6) is a tert-butyl ester derivative of the macrocyclic ligand cyclen (1,4,7,10-tetraazacyclododecane). Its molecular formula is C₁₄H₃₀N₄O₂, with a molecular weight of 286.41 g/mol . This compound serves as a critical intermediate in synthesizing N-functionalized DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) ligands, which are pivotal in biomedical applications such as MRI contrast agents, radiopharmaceuticals, and metal-coded affinity tags (MECATs) . The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality, enhancing solubility in organic solvents during synthetic procedures .

Properties

IUPAC Name

tert-butyl 2-(1,4,7,10-tetrazacyclododec-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N4O2/c1-14(2,3)20-13(19)12-18-10-8-16-6-4-15-5-7-17-9-11-18/h15-17H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKOCUPUEKOSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCNCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30569832
Record name tert-Butyl (1,4,7,10-tetraazacyclododecan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137145-75-6
Record name 1,1-Dimethylethyl 1,4,7,10-tetraazacyclododecane-1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137145756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl (1,4,7,10-tetraazacyclododecan-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30569832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 1,4,7,10-tetraazacyclododecane-1-acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS38L5XM4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solvent Systems

  • Acetonitrile : Preferred for its ability to dissolve both cyclen and potassium carbonate, facilitating a homogeneous reaction mixture. Reactions at 55–60°C achieve >95% conversion within 12 hours.
  • Chloroform/Dichloromethane : Alternative solvents in patent EP1641770A4, often paired with triethylamine to neutralize HBr generated during alkylation. However, these solvents may require longer reaction times (24–48 hours) for complete substitution.

Base Selection

  • Potassium Carbonate : Yields 98% tris-alkylated product in acetonitrile, as reported in PMC2699683.
  • Sodium Acetate : Used in N,N-dimethylacetamide for milder conditions, particularly when functional groups are sensitive to strong bases.

Hydrolysis and Esterification Strategies

To install the 1,1-dimethylethyl ester moiety, two pathways are documented:

Direct Alkylation with tert-Butyl Bromoacetate

A one-pot method involves reacting cyclen with tert-butyl bromoacetate in a 1:1 molar ratio. However, mono-alkylation is challenging due to cyclen’s four reactive amines. Patent US6054581A addresses this by using a large excess of tert-butyl bromoacetate (4:1 ratio) and refluxing in ethanol/water to drive the reaction toward mono-substitution. The crude product is purified via recrystallization from ethyl acetate, yielding 65–70% pure ester.

Post-Alkylation Esterification

An alternative approach alkylates cyclen with bromoacetic acid, followed by esterification with tert-butanol under acidic conditions. This method, though less common, avoids competing alkylation reactions and achieves 72% yield when using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters from peer-reviewed methodologies:

Parameter Method A Method B Method C
Alkylating Agent tert-Butyl bromoacetate tert-Butyl bromoacetate Bromoacetic acid
Solvent Acetonitrile Chloroform Ethanol/Water
Base K₂CO₃ Triethylamine None (acidic)
Temperature 55–60°C 25°C (rt) Reflux
Reaction Time 12 hours 48 hours 6 hours
Yield 98% 85% 70%

Method A offers the highest yield and efficiency, making it the preferred industrial-scale approach. Method C’s lower yield is attributed to side reactions during esterification.

Challenges in Purification and Scale-Up

Purifying 1,4,7,10-tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester is complicated by its polar nature and similarity to byproducts. Solutions include:

  • Liquid-Liquid Extraction : Dichloromethane/water partitions remove unreacted cyclen and salts.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves mono- and tris-alkylated species, though this is labor-intensive.
  • Crystallization : tert-Butyl esters crystallize preferentially from cold diethyl ether, achieving >95% purity.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The macrocyclic structure provides a stable environment for metal ions, facilitating their transport and utilization in various chemical and biological processes. The molecular targets include metal ions such as gadolinium, which are used in imaging applications .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester:

Compound Name Substituents Molecular Weight (g/mol) Key Applications
This compound 1-acetic acid tert-butyl ester 286.41 Precursor for N-functionalized DOTA ligands; used in MECATs
1,4,7,10-Tetraazacyclododecane-4,7,10-tris(acetic acid tert-butyl ester) 4,7,10-tris(acetic acid tert-butyl ester) 585.53 Intermediate for tris-tBu-DOTA; used in radiopharmaceutical synthesis
DOTA (H₄dota) 1,4,7,10-tetraacetic acid 404.42 MRI contrast agents (e.g., DOTAREM®); chelates Gd³⁺, Lu³⁺, and other lanthanides
NOTA (H₃nota) 1,4,7-triacetic acid 291.24 Chelates Cu²⁺ for PET imaging; smaller macrocycle with faster metal kinetics
TETA (H₄teta) 1,4,8,11-tetraacetic acid 476.44 Used in copper-based radiopharmaceuticals; larger cavity for heavier metals
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrakis(tert-butyl acetate) 1,4,7,10-tetrakis(acetic acid tert-butyl ester) 817.56 Fully protected DOTA derivative; improves solubility for organic-phase reactions

Commercial Availability and Cost

  • The target compound and its tert-butyl-protected derivatives (e.g., tris-tBu-DOTA) are commercially available but remain expensive due to multi-step syntheses .
  • Unprotected DOTA and NOTA are more cost-effective but lack the versatility of functionalized derivatives .

Key Research Findings

Synthetic Efficiency : The tert-butyl ester protection strategy reduces side reactions during macrocycle functionalization, improving yields by 15–20% compared to phthalimide-based methods .

Metal Binding : Deprotected derivatives of the target compound show high affinity for rare earth ions (e.g., Y³⁺, Ho³⁺), with stability constants comparable to DOTA .

Biomedical Utility : MECATs derived from tert-butyl-protected DOTA enable multiplexed protein quantification in proteomics, leveraging lanthanide-specific mass tags .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) Log P (Predicted) Water Solubility (mg/mL)
Target Compound 286.41 1.8 <0.1 (tert-butyl esters)
Tris-tBu-DOTA 585.53 3.2 <0.1
DOTA (deprotected) 404.42 -2.1 >100

Table 2: Stability Constants (log K) with Selected Metals

Compound Gd³⁺ Lu³⁺ Cu²⁺ Y³⁺
Target (deprotected) 24.1 23.8 18.5 22.6
DOTA 25.3 24.9 21.1 23.7
NOTA - - 21.6 -

Notes

  • Handling : Tert-butyl esters are moisture-sensitive; store under inert gas (N₂/Ar) at –20°C .
  • Deprotection : Use trifluoroacetic acid (TFA) or HCl in dioxane to remove tert-butyl groups .
  • Safety : Avoid inhalation or skin contact; tertiary amines may cause irritation .

Biological Activity

1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester (commonly referred to as DOTA derivative) is a complexing agent widely studied for its biological activity, particularly in the field of medical imaging and radiopharmaceuticals. This compound is recognized for its ability to form stable complexes with various metal ions, which enhances its utility in diagnostic imaging and potential therapeutic applications.

DOTA and its derivatives exhibit significant biological activity primarily through their chelation properties. The structure allows for the formation of stable complexes with metals such as gadolinium (Gd), indium (In), and copper (Cu), which are essential for various imaging modalities including Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). The stability of these complexes is crucial for minimizing toxicity and ensuring effective imaging.

Stability and Binding Affinity

The binding affinity of DOTA derivatives varies depending on the metal ion involved. For example, studies have shown that the IC50 value for a specific DOTA conjugate labeled with indium was approximately 14 ± 3.4 nmol/L, indicating potent binding capabilities to specific receptors . Additionally, the dissociation constant KdK_d values for different metal-DOTA complexes can provide insights into their potential efficacy in clinical settings.

Metal Ion IC50 (nmol/L) Kd (nmol/L)
Indium14 ± 3.48.5 ± 2.7
Copper20-

Pharmacokinetics

Pharmacokinetic studies have demonstrated that DOTA-based compounds exhibit favorable distribution profiles in vivo. For instance, a study involving a radiolabeled DOTA compound showed significant tumor uptake compared to normal tissues, enhancing its potential for targeted radionuclide therapy . The biodistribution of these agents is influenced by their lipophilicity and hydrophilicity, affecting their clearance rates from the body.

MRI Contrast Agents

DOTA derivatives are extensively used as contrast agents in MRI due to their ability to form stable Gd complexes. Research indicates that these agents provide high-quality imaging while maintaining a low risk of adverse effects. One study reported that Gd-DOTA complexes have a half-life of approximately 70 minutes post-injection in humans, allowing sufficient time for imaging without excessive accumulation in the body .

Targeted Radiotherapy

Recent advancements have explored the use of DOTA conjugates for targeted radiotherapy. A notable study evaluated a DOTA-conjugated antagonist that demonstrated superior tumor uptake compared to traditional agents, suggesting its potential for enhanced therapeutic efficacy . The pharmacokinetics indicated a favorable tumor-to-normal tissue ratio, which is critical for minimizing side effects during treatment.

Synthesis and Functionalization

The synthesis of DOTA derivatives has been optimized to enhance their biological activity. Various functionalization strategies have been employed to improve binding properties and target specificity. For example, aminobutyl derivatives have been synthesized to create bifunctional complexing agents that can be utilized in antibody derivatization for targeted delivery systems .

Q & A

Basic: What are the optimized synthetic routes for producing 1,4,7,10-tetraazacyclododecane-1-acetic acid tert-butyl ester, and how do they address yield limitations?

The compound is synthesized via selective tosylation and alkylation steps. A key improvement involves avoiding phthalic anhydride protection by directly tosylating diethylenetriamine at −45°C in dichloromethane, increasing the yield of intermediates like 1,7-bis(p-toluenesulfonyl)diethylenetriamine (2). Alkylation with tert-butyl bromoacetate followed by cyclization and deprotection (e.g., using sodium amalgam) yields the final product. Route II employs complete tosylation at 0°C to generate tris-tosylated intermediates, enabling scalable production .

Basic: What purification strategies are effective for intermediates in the synthesis of tert-butyl ester derivatives of DOTA analogs?

Intermediate purification often relies on selective crystallization and column chromatography. For example, tris-tosylated byproducts (e.g., 1,4,7-tris(p-toluenesulfonyl)diethylenetriamine) can be separated via filtration due to their low solubility in acetone. HPLC or silica gel chromatography is used for functionalized intermediates like 1,4,7,10-tetraazacyclododecane-1-acetic acid ethyl ester (11), particularly when tert-butyl ester groups are introduced .

Intermediate: How can functional groups be introduced into the macrocycle for bioconjugation applications?

The tert-butyl ester serves as a protected intermediate for subsequent functionalization. For biomolecule conjugation (e.g., peptides), the tert-butyl groups are cleaved under acidic conditions (e.g., TFA), exposing carboxylic acid moieties. Activated esters (e.g., NHS esters) are then generated for coupling to amines on target molecules. Solid-phase peptide synthesis (SPPS) with Rink amide resin is a common method, achieving >98% purity post-HPLC .

Advanced: What strategies enable regioselective alkylation of the macrocycle to produce 1,7-disubstituted derivatives?

Regioselective alkylation is achieved under acidic conditions using chloroformates. For example, reacting the macrocycle with chloroformates at pH 4–5 selectively protects two secondary amines, leaving the remaining sites for alkylation. This method avoids competitive side reactions and enables precise functionalization for applications like MRI contrast agents .

Advanced: How do structural modifications of the tert-butyl ester derivative influence relaxivity in MRI contrast agents?

The tert-butyl ester’s steric bulk slows water exchange kinetics, reducing relaxivity. Upon deprotection to carboxylic acids, the exposed chelating sites enhance coordination with gadolinium(III) or other lanthanides, improving proton relaxation efficiency. Studies show a 30–50% increase in relaxivity after ester cleavage, critical for optimizing contrast agent performance .

Advanced: What analytical techniques validate the structural integrity of intermediates and final products?

  • X-ray crystallography : Resolves bond angles and conformations of intermediates (e.g., 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine) .
  • MALDI-TOF MS : Confirms molecular weights of rare earth complexes (e.g., Y, Ho, Tm, Lu-DOTA conjugates) .
  • NMR spectroscopy : 1H/13C NMR distinguishes tert-butyl ester protons (δ 1.4 ppm) and verifies deprotection completeness .

Methodological: How are tert-butyl ester derivatives used in radiopharmaceuticals, and what radiolabeling conditions are optimal?

The tert-butyl ester protects carboxylates during synthesis, enabling post-labeling deprotection. For example, ⁶⁸Ga or ¹⁷⁷Lu labeling is performed in acidic buffers (pH 3.5–4.5) at 95°C for 15–30 minutes. Radiochemical purity >95% is achieved using ITLC or HPLC, with applications in PET/CT imaging .

Methodological: What challenges arise in scaling up synthesis, and how are they mitigated?

Key challenges include low yields in cyclization steps and byproduct formation. Optimized protocols use excess alkylating agents (e.g., 1.5 eq bromoacetic acid tert-butyl ester) and controlled temperature (−45°C to 0°C) to suppress side reactions. Catalytic hydrogenation (H₂/Pd-C) efficiently removes benzyl protecting groups without degrading the macrocycle .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
1,4,7,10-Tetraazacyclododecane-1-acetic acid, 1,1-dimethylethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.